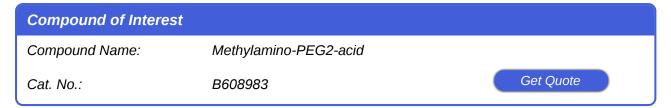


In-Depth Technical Guide to Methylamino-PEG2acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its structure, featuring a terminal methylamine and a carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules. The hydrophilic nature of the PEG chain enhances the solubility of the resulting conjugates in aqueous environments, a critical attribute for many biological applications.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **Methylamino-PEG2-acid**.

Core Properties and Specifications

A clear understanding of the physicochemical properties of **Methylamino-PEG2-acid** is essential for its effective application in research and development. The following table summarizes its key quantitative data.



Property	Value	Notes
Molecular Weight	191.22 g/mol [3]	For the free acid (C8H17NO4)
Molecular Weight (HCl salt)	227.69 g/mol [1]	For the hydrochloride salt (C8H18CINO4)[1]
CAS Number	1807503-87-2[1][3][4]	For the free acid
Purity	Typically ≥95% or ≥98%	Varies by supplier[2]
Solubility	Soluble in Water, DMSO, and DMF[2][4]	The PEG spacer enhances aqueous solubility.
Storage Conditions	Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[1]	Store in a dry, dark environment.

Key Applications in Drug Development

The unique bifunctional nature of **Methylamino-PEG2-acid** makes it a valuable linker in several advanced therapeutic modalities, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. **Methylamino-PEG2-acid** can serve as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The PEG component of the linker is critical for modulating the solubility and cell permeability of the PROTAC.

ADCs: In this application, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. **Methylamino-PEG2-acid** can be used to conjugate the drug to the antibody, often by reacting its carboxylic acid end with an amine on the antibody after activation.

Experimental Protocols



The following are detailed methodologies for key experiments involving **Methylamino-PEG2-** acid.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the general procedure for conjugating the carboxylic acid moiety of **Methylamino-PEG2-acid** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Methylamino-PEG2-acid
- · Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of Methylamino-PEG2-acid in anhydrous DMF or DMSO.



- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.
- · Activation of Carboxylic Acid:
 - Dissolve Methylamino-PEG2-acid in the Activation Buffer.
 - Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the Methylamino-PEG2-acid solution.
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group by forming a semi-stable NHS ester.
- Conjugation to Amine:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Immediately add the activated Methylamino-PEG2-acid solution to the amine-containing molecule solution. The pH of the reaction mixture should be maintained between 7.2 and 8.0 for optimal reaction with primary amines.
 - Allow the reaction to proceed for 2 hours to overnight at room temperature or 4 °C, with gentle stirring.
- Quenching the Reaction:
 - Add a quenching solution, such as hydroxylamine or an amine-containing buffer like Tris,
 to stop the reaction by hydrolyzing any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

Protocol 2: General Synthesis of a PROTAC

This protocol outlines a representative two-step synthesis of a PROTAC using **Methylamino- PEG2-acid** as the linker. This assumes the target protein ligand has an available amine for



conjugation and the E3 ligase ligand has a carboxylic acid.

Materials:

- Target Protein Ligand (with a primary amine)
- E3 Ligase Ligand (with a carboxylic acid)
- Methylamino-PEG2-acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
- DIPEA (N,N-Diisopropylethylamine)
- EDC and NHS
- Anhydrous DMF
- Preparative HPLC system

Procedure:

Step 1: Coupling of E3 Ligase Ligand to Methylamino-PEG2-acid

- Dissolve the E3 ligase ligand (containing a carboxylic acid) and a slight molar excess of Methylamino-PEG2-acid in anhydrous DMF.
- Add a peptide coupling reagent such as HATU and a non-nucleophilic base like DIPEA to the mixture.
- Stir the reaction at room temperature until completion, monitoring the progress by LC-MS.
- Purify the resulting E3 ligase ligand-linker intermediate by preparative HPLC.

Step 2: Coupling of the Intermediate to the Target Protein Ligand

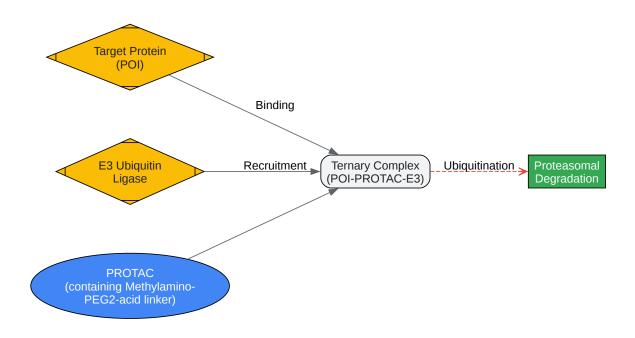
 Activate the carboxylic acid of the purified E3 ligase ligand-linker intermediate using EDC and NHS as described in Protocol 1.



- In a separate reaction vessel, dissolve the target protein ligand (containing a primary amine) in an appropriate buffer (e.g., PBS, pH 7.4).
- Add the activated E3 ligase ligand-linker intermediate to the target protein ligand solution.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Purify the final PROTAC molecule using preparative HPLC.

Visualizations of Pathways and Workflows

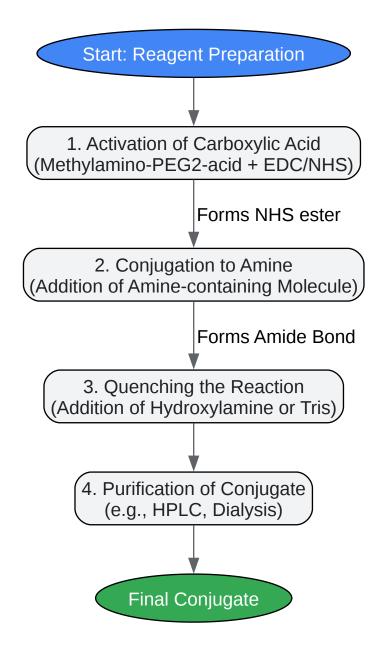
The following diagrams, generated using Graphviz, illustrate the key processes involving **Methylamino-PEG2-acid**.



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: General workflow for bioconjugation using Methylamino-PEG2-acid.

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